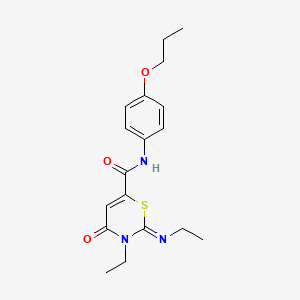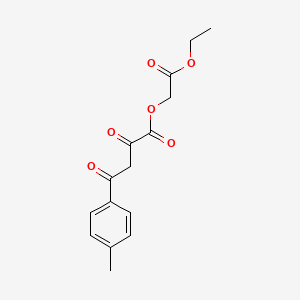![molecular formula C29H27FN6O2S B11075402 N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B11075402.png)
N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a quinazoline core, a thiazole ring, and a piperazine moiety, making it a molecule of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the thiazole ring and the piperazine moiety. Key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with a halogenated precursor to form the thiazole ring.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmacology: Researchers investigate its interactions with biological targets, including enzymes, receptors, and ion channels.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic, optical, or mechanical properties.
Biology: It is used in studies exploring cellular pathways, signal transduction, and molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on the cell surface or within cells, modulating their activity.
Ion Channels: The compound may affect ion channel function, influencing cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE: Similar structure with a chlorine atom instead of fluorine.
N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H27FN6O2S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN6O2S/c1-37-21-11-12-24(26(17-21)38-2)31-27-22-5-3-4-6-23(22)32-28(34-27)35-13-15-36(16-14-35)29-33-25(18-39-29)19-7-9-20(30)10-8-19/h3-12,17-18H,13-16H2,1-2H3,(H,31,32,34) |
InChI Key |
IVTFMZAPBSUOLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=NC(=CS5)C6=CC=C(C=C6)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
![4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B11075330.png)
![2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)


![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11075354.png)
![2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B11075362.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide](/img/structure/B11075368.png)
![ethyl 5-(acetyloxy)-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11075377.png)

![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate](/img/structure/B11075384.png)
![Diethyl 2-amino-4-(4-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11075392.png)

